1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea
CAS No.: 1763-72-0
Cat. No.: VC20536074
Molecular Formula: C14H9BrClF3N2O
Molecular Weight: 393.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1763-72-0 |
|---|---|
| Molecular Formula | C14H9BrClF3N2O |
| Molecular Weight | 393.58 g/mol |
| IUPAC Name | 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea |
| Standard InChI | InChI=1S/C14H9BrClF3N2O/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22) |
| Standard InChI Key | COFAPIRLSBSVIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Introduction
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea is an organic compound characterized by its complex molecular structure, which includes a urea functional group attached to two aromatic rings. The compound's molecular formula is C14H9BrClF3N2O, and it has a molecular weight of approximately 393.58 g/mol . This compound features a bromine atom and a trifluoromethyl group on one aromatic ring, while the other ring contains a chlorine atom, contributing to its diverse chemical properties and biological activities.
Synthesis and Preparation
The synthesis of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to ensure high purity and yield of the final product.
Biological Activity and Potential Applications
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea exhibits notable biological activity, particularly in the context of medicinal chemistry. Its structural components suggest potential interactions with biological targets, which could lead to applications in various fields, including pharmaceuticals and biotechnology. Preliminary studies indicate that compounds with similar structures may possess significant biological activity, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(4-chloro-3-trifluoromethylphenyl)urea | Contains two chlorine atoms; potential for enhanced biological activity. | |
| 1-(4-Bromophenyl)-3-(3-trifluoromethylphenyl)urea | Similar structure but lacks chlorine; may exhibit different reactivity. | |
| 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea | Fluorine instead of bromine; potentially different pharmacological properties. |
Research Findings and Future Directions
Studies on the interactions of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea with biological systems are crucial for understanding its mechanism of action. Key areas of research include its potential as a therapeutic agent and its effects on cellular processes. Further investigations are needed to fully explore its biological activities and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume